Dimethyl acetamidomalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

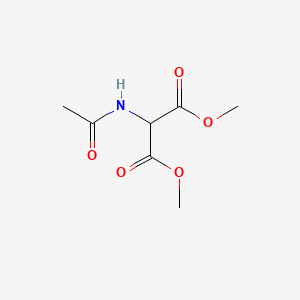

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-acetamidopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(6(10)12-2)7(11)13-3/h5H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQXZPUFDGYORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303210 | |

| Record name | dimethyl acetamidomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60187-67-9 | |

| Record name | 60187-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl acetamidomalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Dimethyl Acetamidomalonate from Dimethyl Malonate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl acetamidomalonate is a pivotal building block in synthetic organic chemistry, primarily serving as a stable and versatile precursor for the synthesis of a wide array of natural and unnatural α-amino acids. Structurally, it can be conceptualized as a protected form of dimethyl aminomalonate, incorporating the essential nitrogen atom required for amino acid synthesis within a stable acetamido group. This feature, combined with the reactivity of the α-carbon inherent to malonic esters, makes it an ideal substrate for the classic malonic ester synthesis, allowing for precise side-chain introduction via alkylation.[1]

This guide provides an in-depth, mechanistically-grounded overview of the robust and widely adopted two-step synthesis of this compound starting from dimethyl malonate. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights to ensure procedural success and high purity of the final product. The methodology described is a well-established route, analogous to the synthesis of its widely used counterpart, diethyl acetamidomalonate, with procedures extensively documented in authoritative sources like Organic Syntheses.[2]

Overall Synthetic Workflow

The transformation of dimethyl malonate to this compound is efficiently achieved in a two-step sequence. The first step involves the nitrosation of the active methylene group of dimethyl malonate to yield dimethyl isonitrosomalonate. The second step is a one-pot reductive acetylation of this intermediate to afford the final product.

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of Dimethyl Isonitrosomalonate

The initial step is the conversion of the active methylene carbon of dimethyl malonate into an oxime. This is achieved through a nitrosation reaction using sodium nitrite in an acidic medium.

Mechanism and Rationale

The reaction proceeds via the formation of a nitrosating agent, nitrous acid (HNO₂), in situ from sodium nitrite and a proton source, typically glacial acetic acid. The active methylene protons of dimethyl malonate are sufficiently acidic to be in equilibrium with their enol tautomer. The electrophilic nitrosating species (often the nitrosonium ion, NO⁺, or a related carrier) attacks the electron-rich enol, leading to the formation of the C-nitroso compound. This species rapidly tautomerizes to the more stable oxime, dimethyl isonitrosomalonate.

Controlling the temperature is critical. The reaction is initiated at low temperatures (around 5 °C) to manage the exothermic nature of the reaction and to ensure the stability of the nitrous acid, preventing its premature decomposition.[2][3]

Caption: Simplified mechanism for the nitrosation of dimethyl malonate.

Experimental Protocol: Dimethyl Isonitrosomalonate

This protocol is adapted from the well-established procedure for the diethyl analogue found in Organic Syntheses.[2]

-

Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in an ice-salt bath.

-

Reagents: To the flask, add dimethyl malonate (1.0 eq). With stirring, add a pre-mixed solution of glacial acetic acid and water.

-

Nitrosation: Cool the stirred mixture to approximately 5 °C. Begin adding solid sodium nitrite (3.0 eq) in small portions over 1.5 to 2 hours.[2] The key is to maintain the internal temperature at or below 10 °C throughout the addition to prevent side reactions and decomposition of nitrous acid.

-

Reaction Completion: After the final addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 1-2 hours, followed by stirring at room temperature for another 2-3 hours to ensure the reaction goes to completion.

-

Isolation: The resulting solution or slurry of dimethyl isonitrosomalonate is typically not isolated or purified.[2][4] Due to the potential instability of the purified intermediate, which may decompose violently upon heating, it is directly used in the subsequent reductive acetylation step.[5]

| Reagent | Molar Eq. | Key Role |

| Dimethyl Malonate | 1.0 | Starting Material |

| Sodium Nitrite | ~3.0 | Nitrosating Agent Precursor |

| Glacial Acetic Acid | Solvent / Acid | Solvent & Proton Source |

| Water | Co-solvent | Aids in dissolving NaNO₂ |

Table 1: Reagents for the Synthesis of Dimethyl Isonitrosomalonate.

Part 2: Reductive Acetylation to this compound

This step masterfully combines the reduction of the oxime intermediate to an amine and its immediate acetylation in a single reaction vessel. This one-pot approach is highly efficient and circumvents the need to handle the potentially unstable dimethyl aminomalonate intermediate.[5][6]

Mechanism and Rationale

Zinc dust serves as the reducing agent in this transformation. In the acidic medium (glacial acetic acid), zinc reduces the oxime functional group to the corresponding primary amine. Acetic anhydride, present in the reaction mixture, serves two purposes: it acts as a dehydrating agent to consume water formed during the reaction and, more importantly, it immediately acetylates the newly formed, nucleophilic amine group to produce the stable acetamido product.

This in-situ acetylation is crucial because free aminomalonate esters are known to be unstable.[2] The reaction is markedly exothermic, and the rate of zinc addition must be carefully controlled to maintain the temperature between 40–50 °C.[4] This temperature range provides a balance, ensuring a sufficient reaction rate without promoting undesirable side reactions or decomposition.

Caption: Workflow for the one-pot reductive acetylation step.

Experimental Protocol: this compound

This protocol is adapted from the procedure for the diethyl analogue.[2][4]

-

Setup: To the flask containing the crude dimethyl isonitrosomalonate solution from Part 1, add glacial acetic acid and acetic anhydride. Ensure the mechanical stirrer is operating vigorously.

-

Reduction: Begin adding zinc dust (~3.8 eq based on starting malonate) in small portions. The addition should be paced to maintain the internal reaction temperature between 40–50 °C.[4] Use a water bath for intermittent cooling as needed to control the exotherm. The total addition time is typically around 1.5 hours.

-

Reaction Completion: After all the zinc has been added, continue to stir the mixture for an additional 30-60 minutes to ensure the reaction is complete.

-

Workup: Filter the reaction mixture with suction to remove excess zinc and zinc acetate salts. Wash the filter cake thoroughly with glacial acetic acid to recover all the product.

-

Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure (e.g., using a rotary evaporator) on a steam bath until a thick oil or semi-solid remains.[2]

-

Purification: To the crude residue, add water and warm the flask on a steam bath until the solid melts completely. Then, cool the mixture rapidly in an ice bath with vigorous stirring. The this compound will crystallize as a fine white solid.[4]

-

Final Steps: Collect the crystals by filtration, wash with a small amount of cold water, and dry. A second crop can often be obtained by concentrating the mother liquor. The typical yield is in the range of 77–78% based on the initial amount of dimethyl malonate.[2] The product should have a melting point around 95-97 °C.[4]

| Reagent | Molar Eq. (vs. malonate) | Key Role |

| Zinc Dust | ~3.8 | Reducing Agent |

| Acetic Anhydride | ~2.7 | Acetylating Agent |

| Glacial Acetic Acid | Solvent | Solvent & Proton Source |

Table 2: Reagents for the Reductive Acetylation Step.

Safety Considerations

-

Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials. It is toxic if ingested.

-

Exothermic Reaction: The addition of zinc dust is highly exothermic. Maintain vigorous stirring and have external cooling (ice bath) readily available to control the temperature.

-

Acetic Anhydride & Acetic Acid: These reagents are corrosive and have irritating vapors. Handle them in a well-ventilated fume hood.

-

Pressure Build-up: Ensure the reaction vessel is not sealed, as gases may be evolved during the reaction.

Conclusion

The synthesis of this compound from dimethyl malonate is a reliable and high-yielding process that follows a classic pathway in organic chemistry. By carefully controlling reaction parameters, particularly temperature during the nitrosation and reductive acetylation steps, researchers can consistently produce high-purity material. The procedure's robustness, stemming from the one-pot reductive acetylation that traps an unstable amine intermediate, makes it a cornerstone preparation for accessing a diverse range of α-amino acids for pharmaceutical and chemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

The Acetamidomalonate Synthesis: A Comprehensive Technical Guide to the Mechanism and Application in Amino Acid Synthesis

For researchers, scientists, and professionals in the field of drug development and organic synthesis, the ability to construct amino acids with precision is of paramount importance. Among the various methods available, the acetamidomalonate synthesis stands out as a robust and versatile strategy for the preparation of a wide array of α-amino acids. This guide provides an in-depth exploration of the core reaction mechanism, practical experimental protocols, and a comparative analysis with other key synthetic routes, offering a comprehensive resource for both seasoned experts and those new to the field.

Introduction: The Power of the Malonic Ester Framework in Amino Acid Synthesis

The acetamidomalonate synthesis is a powerful variation of the classical malonic ester synthesis, ingeniously adapted for the construction of α-amino acids.[1] At its heart, this method utilizes dimethyl acetamidomalonate or its diethyl counterpart as a glycine equivalent, wherein the amino group is temporarily protected as an acetamide. This protection is crucial as it prevents unwanted side reactions at the nitrogen atom during the key alkylation step. The genius of this approach lies in the inherent acidity of the α-proton, flanked by two electron-withdrawing ester groups, which facilitates the formation of a stabilized enolate anion.[2] This nucleophilic enolate can then be reacted with a variety of electrophiles to introduce the desired amino acid side chain. The synthesis culminates in a hydrolysis and decarboxylation sequence to unveil the final α-amino acid.[3]

This method offers significant advantages, including the use of readily available starting materials, straightforward reaction conditions, and the prevention of over-alkylation at the nitrogen atom. It provides a reliable pathway to both natural and unnatural α-amino acids, making it a cornerstone of synthetic peptide chemistry and drug discovery.

The Core Reaction Mechanism: A Three-Act Synthetic Drama

The synthesis of α-amino acids via this compound unfolds in three principal stages: deprotonation to form a nucleophilic enolate, alkylation to introduce the side chain, and finally, hydrolysis and decarboxylation to yield the desired product.[3]

Act I: Deprotonation - The Genesis of the Nucleophile

The journey begins with the deprotonation of the α-carbon of this compound. The presence of two adjacent carbonyl groups significantly increases the acidity of the α-proton, allowing for the use of a moderately strong base.[2] Sodium ethoxide (NaOEt) in ethanol is a commonly employed base for this purpose. The ethoxide ion abstracts the acidic proton, generating a resonance-stabilized enolate ion.[3] This enolate is the key nucleophilic species that will drive the subsequent bond-forming reaction.

Mechanism of Deprotonation

References

The Synthetic Utility of Dimethyl Acetamidomalonate: A Technical Guide for Advanced Organic Synthesis

Abstract

Dimethyl acetamidomalonate (DMAM) and its diethyl counterpart (DEAM) are indispensable reagents in the fine chemical and pharmaceutical industries.[1] Their unique structure, combining the functionalities of a malonic ester with a protected amino group, renders them exceptionally versatile synthons for a range of complex organic molecules.[1] This guide provides an in-depth exploration of the core applications of this compound in organic synthesis, with a particular focus on the preparation of α-amino acids, the construction of constrained cyclic amino acid derivatives, and its emerging role in the synthesis of heterocyclic scaffolds. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and discuss the causal factors influencing reaction outcomes, thereby offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Chemical Versatility of this compound

This compound can be conceptualized as an achiral glycine equivalent where the amino group is protected as an acetamide.[2] This structural feature is pivotal, as it allows for the selective functionalization at the α-carbon via the robust chemistry of malonic esters, without interference from the nitrogen nucleophile. The presence of the two ester groups activates the central methylene proton, facilitating its deprotonation to form a stabilized enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.[3][4]

The general synthetic strategy leveraging this compound involves a three-step sequence:

-

Deprotonation: Formation of a nucleophilic enolate at the α-carbon using a suitable base.[4]

-

Alkylation or Arylation: Reaction of the enolate with an electrophile to introduce a desired side chain.[4]

-

Hydrolysis and Decarboxylation: Removal of the ester and amide protecting groups, followed by decarboxylation to yield the final product.[4]

This guide will explore the practical applications of this fundamental sequence and its more advanced adaptations.

Core Application: The Synthesis of α-Amino Acids

The acetamidomalonate synthesis is a classic and highly reliable method for preparing a wide array of both natural and unnatural α-amino acids.[3][5] The ability to introduce diverse side chains through the alkylation step makes this a cornerstone of amino acid chemistry.

General Mechanism of α-Amino Acid Synthesis

The synthesis of α-amino acids via this compound is a variation of the malonic ester synthesis.[4] The process begins with the deprotonation of the active methylene group by a base, typically sodium ethoxide in ethanol, to form a resonance-stabilized enolate.[3] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the C-alkylated derivative.[6] The final step involves acidic or basic hydrolysis of both the ester groups and the acetamide, followed by heating to induce decarboxylation of the resulting aminomalonic acid intermediate, yielding the desired α-amino acid.[6]

Caption: General workflow for α-amino acid synthesis using DMAM.

Experimental Protocol: Synthesis of Racemic Phenylalanine

The synthesis of phenylalanine serves as a classic example of the acetamidomalonate method.

Step 1: Alkylation

-

Reagents: Diethyl acetamidomalonate (DEAM), sodium ethoxide, absolute ethanol, benzyl chloride.

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium (1.0 eq) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl acetamidomalonate (1.05 eq) dropwise at room temperature and stir for 30 minutes to ensure complete enolate formation.

-

Add benzyl chloride (1.0 eq) dropwise to the enolate solution.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield diethyl 2-acetamido-2-benzylmalonate.

-

Step 2: Hydrolysis and Decarboxylation

-

Reagents: Diethyl 2-acetamido-2-benzylmalonate, aqueous HCl.

-

Procedure:

-

Reflux the crude alkylated product with concentrated hydrochloric acid (e.g., 6M HCl) for several hours. This process hydrolyzes the two ester groups and the amide bond.

-

Upon heating, the resulting aminomalonic acid derivative readily decarboxylates.

-

Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of phenylalanine (pH ~5.5) to precipitate the amino acid.

-

Collect the solid by filtration, wash with cold water and ethanol, and dry to obtain racemic phenylalanine.[7] A typical yield for this process is around 65%.[2]

-

Synthesis of Other Notable Amino Acids

| Target Amino Acid | Alkylating Agent/Reagent | Typical Yield | Reference |

| Tryptophan | Gramine or its quaternary ammonium salt | >90% | [2] |

| Glutamic Acid | Propiolactone | 87% | [2] |

| Leucine | Isobutyl bromide | 69% | [7][8] |

| m-Formyl Phenylalanine | 3-(bromomethyl)benzaldehyde | 72% (alkylation step) | [6] |

Advanced Applications: Synthesis of Constrained Amino Acids via Ring-Closing Metathesis

The synthesis of conformationally constrained amino acids is of significant interest in drug discovery, as they can induce specific secondary structures in peptides. This compound serves as an excellent starting platform for creating such structures through a combination of N- and C-alkenylation followed by ring-closing metathesis (RCM).[9]

Rationale and Workflow

The strategy involves the sequential introduction of two alkenyl chains, one on the nitrogen of the acetamido group and the other on the α-carbon. The resulting di-alkenylated product can then undergo an intramolecular RCM reaction, catalyzed by a ruthenium complex (e.g., Grubbs' catalyst), to form a cyclic amino acid derivative.

Caption: Workflow for constrained amino acid synthesis via RCM.

Experimental Considerations and Protocol

The choice of base is critical for regioselective alkylation. Strong, non-nucleophilic bases like potassium hydride (KH) in DMF are suitable for N-alkenylation, while milder bases like cesium carbonate (Cs₂CO₃) in acetonitrile are effective for the subsequent C-alkenylation.

Illustrative Protocol for a Cyclic Amino Acid Derivative:

Step 1: N-Alkenylation

-

To a solution of DEAM in dry DMF, add KH portion-wise at 0°C under an inert atmosphere.

-

After stirring for 30 minutes, add the desired alkenyl bromide (e.g., allyl bromide) and allow the reaction to proceed to completion.

-

Work-up involves quenching with water and extraction with an organic solvent.

Step 2: C-Alkenylation

-

Dissolve the N-alkenylated product in acetonitrile.

-

Add cesium carbonate and a second alkenyl bromide.

-

Reflux the mixture for 12-16 hours.

-

After cooling, filter and concentrate the solution. Purify the di-alkenylated product by column chromatography.

Step 3: Ring-Closing Metathesis

-

Dissolve the purified di-alkenylated compound in dry dichloromethane under an inert atmosphere.

-

Add a solution of Grubbs' second-generation catalyst.

-

Stir at room temperature and monitor the reaction by TLC. The use of the second-generation catalyst generally leads to good yields.

-

Upon completion, quench the reaction and purify the cyclic product by column chromatography.

This methodology allows for the synthesis of six-, eight-, and nine-membered nitrogen-containing heterocycles incorporating the aminomalonic acid framework.

This compound in Heterocyclic Synthesis

While the primary application of DMAM is in amino acid synthesis, its structural motifs are also valuable for constructing various heterocyclic systems. Malonate derivatives, in general, are key precursors for pyrimidines and other related heterocycles.[9][10]

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are an important class of fused heterocycles with diverse biological activities.[11] Diethyl malonate can be used in condensation reactions with substituted pyrimidines to construct the fused pyridine ring. For instance, a 5-amino substituted pyrido[2,3-d]pyrimidin-7(8H)-one can be synthesized by the condensation of a nitrile-substituted pyrimidine with diethyl malonate in the presence of sodium ethoxide.[11] While this example uses diethyl malonate, the analogous reactivity of DMAM suggests its potential in similar transformations to introduce an acetamido-substituted side chain.

Synthesis of Piperidine Derivatives

Substituted piperidines are prevalent scaffolds in many pharmaceuticals.[12] Diethyl malonate can be used to build the carbon framework of piperidine rings. For example, alkylation of diethyl malonate with a suitable bromo-acetal, followed by saponification, decarboxylation, and a Mannich reaction can lead to a piperidine precursor.[2]

Comparative Analysis with Other Synthetic Methods

Acetamidomalonate vs. Gabriel-Malonic Ester Synthesis

Both the acetamidomalonate and the Gabriel-malonic ester synthesis are effective for preparing α-amino acids. The Gabriel synthesis utilizes potassium phthalimide as a protected nitrogen source, which reacts with diethyl bromomalonate.[3] This is then followed by alkylation and hydrolysis. A key advantage of the Gabriel method is that it effectively prevents over-alkylation of the nitrogen atom.[3] However, the acetamidomalonate synthesis is often more direct as the starting material already contains the protected nitrogen, simplifying the initial steps.[3]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering a reliable and adaptable platform for the construction of a wide range of valuable molecules. Its central role in the synthesis of natural and unnatural α-amino acids is well-established and continues to be a mainstay in both academic and industrial laboratories. Furthermore, its application in the synthesis of complex, constrained amino acids via modern catalytic methods like ring-closing metathesis highlights its enduring relevance. As the demand for novel molecular architectures in drug discovery and materials science grows, the creative application of foundational building blocks like this compound will undoubtedly continue to expand, paving the way for new synthetic innovations.

References

- 1. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. homework.study.com [homework.study.com]

- 9. bu.edu.eg [bu.edu.eg]

- 10. researchgate.net [researchgate.net]

- 11. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl Acetamidomalonate: Properties, Reactivity, and Synthetic Applications

Introduction

In the landscape of modern organic synthesis, particularly in pharmaceutical and life sciences research, the efficient construction of complex molecular architectures is paramount. Dimethyl acetamidomalonate (DMAM), a derivative of malonic acid, stands out as a highly versatile and pivotal building block. While its close analog, diethyl acetamidomalonate (DEAM), is more extensively documented, DMAM offers similar synthetic utility, primarily as a protected glycine equivalent for the preparation of a diverse array of both natural and unnatural α-amino acids.[1]

This guide provides a comprehensive technical overview of the physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals who seek to leverage this reagent in their synthetic endeavors. We will delve into its structural characteristics, spectroscopic signature, core chemical reactivity, and provide field-proven insights into its application, focusing on the mechanistic principles that govern its synthetic transformations.

Molecular Structure and Identifiers

The utility of this compound stems directly from its unique molecular structure, which combines the reactivity of a malonic ester with a protected amine functionality.

The central α-carbon is activated by two adjacent electron-withdrawing methyl ester groups, rendering its attached proton acidic and readily removable by a suitable base. The acetamido group serves as a stable and effective protecting group for the amine, preventing unwanted side reactions during key synthetic steps like alkylation.

Key Identifiers:

-

IUPAC Name: dimethyl 2-acetamidopropanedioate[2]

-

CAS Number: 60187-67-9[2]

-

Molecular Formula: C₇H₁₁NO₅[2]

-

InChIKey: CHQXZPUFDGYORW-UHFFFAOYSA-N[2]

-

SMILES: CC(=O)NC(C(=O)OC)C(=O)OC[2]

Physicochemical Properties

The physical properties of a reagent are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 189.17 g/mol | [2] |

| Exact Mass | 189.06372245 Da | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | Data not readily available; (Diethyl analog: 95-98 °C) | [4][5] |

| Boiling Point | Data not readily available; (Diethyl analog: 185 °C @ 20 mmHg) | [4][5] |

| Solubility | Soluble in chloroform and methanol; slightly soluble in water. | [4] |

| pKa (α-proton) | ~11.9 (Predicted) | [6] |

| XLogP3-AA | -0.4 | [2] |

Note: Some physical properties, such as melting and boiling points, are not widely reported for the dimethyl ester. Data for the more common diethyl acetamidomalonate is provided for reference, as similar behavior is expected.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.0-2.1 | Singlet | -C(=O)CH ₃ (Acetyl group) | |

| ~3.8 | Singlet | -COOCH ₃ (Methyl ester) | |

| ~5.2 | Singlet/Doublet | α-CH | |

| ~6.7 | Doublet/Broad Singlet | -NH |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| ~22.8 | -C(=O)C H₃ (Acetyl group) | |

| ~53-54 | -COOC H₃ (Methyl ester) | |

| ~56.5 | α-C H | |

| ~166.5 | -C OOCH₃ (Ester carbonyl) | |

| ~169.9 | -NHC (=O) (Amide carbonyl) |

(Note: Exact chemical shifts can vary based on solvent and instrument. The data presented is a representative summary based on available spectra for dimethyl and diethyl analogs).[3][4][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to its functional groups:

-

N-H Stretch: A moderate peak around 3300 cm⁻¹.

-

C-H Stretch: Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Ester & Amide): Strong, distinct peaks in the range of 1650-1750 cm⁻¹. The ester carbonyls typically appear at higher wavenumbers than the amide carbonyl.

Chemical Properties and Reactivity

The synthetic power of this compound lies in the reactivity of its α-proton, which allows it to serve as a versatile nucleophile in C-C bond-forming reactions. This reactivity is the cornerstone of the acetamidomalonate synthesis of α-amino acids.[8]

The general mechanism involves three key steps:

-

Deprotonation: The acidic α-proton is removed by a base to form a stabilized enolate anion.

-

Alkylation: The nucleophilic enolate attacks an electrophile (typically an alkyl halide) in an Sₙ2 reaction.

-

Hydrolysis and Decarboxylation: The ester and amide groups are hydrolyzed under acidic conditions, followed by spontaneous decarboxylation of the resulting malonic acid derivative upon heating to yield the final α-amino acid.

Causality Behind Experimental Choices

-

Choice of Base: A base strong enough to deprotonate the α-carbon is required. For this compound, sodium methoxide (NaOMe) in methanol is the ideal choice. Using methoxide prevents transesterification, where the base could otherwise swap the ester groups. For the diethyl analog, sodium ethoxide (NaOEt) in ethanol is used for the same reason.[8] This choice ensures the integrity of the starting material.

-

Choice of Electrophile: The alkylation step is an Sₙ2 reaction, meaning it works best with primary and secondary alkyl halides. Tertiary halides will lead to elimination reactions. This allows for the controlled introduction of a wide variety of side chains (R-groups) to form different amino acids.

-

Acidic Hydrolysis: Strong aqueous acid (like HCl) and heat are used to efficiently hydrolyze both the ester groups and the acetamide protecting group simultaneously. The heat also facilitates the final decarboxylation step, which drives the reaction to completion.

Application in α-Amino Acid Synthesis

Key Synthesis Examples (Adapted from Diethyl Analog)

-

Synthesis of Phenylalanine: By using benzyl chloride as the alkylating agent, racemic phenylalanine can be synthesized.[1]

-

Synthesis of Tryptophan: Reaction with gramine (or its quaternary ammonium salt) provides an effective route to racemic tryptophan.[1]

-

Synthesis of Glutamic Acid: Alkylation with a propiolactone equivalent can yield racemic glutamic acid.[1]

Experimental Protocols

The following protocol is a representative, self-validating procedure for the synthesis of an α-amino acid using an acetamidomalonate diester. This protocol is adapted from well-established methods for the diethyl analog and serves as a robust template.[6][8]

Protocol: Synthesis of Racemic Phenylalanine

Stage 1: Deprotonation and Alkylation

-

Setup: Equip a dry, three-necked round-bottomed flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).

-

Base Preparation: In the flask, dissolve sodium metal (1.0 eq) in anhydrous methanol (sufficient to dissolve) to prepare a fresh solution of sodium methoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.

-

Addition of DMAM: Once the sodium has completely reacted and the solution has cooled, add a solution of this compound (1.0 eq) in anhydrous methanol via the dropping funnel. Stir for 30 minutes at room temperature to ensure complete formation of the enolate.

-

Alkylation: Add benzyl chloride (1.0 eq) dropwise to the stirred solution. An increase in temperature may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting malonate is consumed.

-

Workup (Alkylation): Cool the reaction mixture to room temperature. Evaporate the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alkylated intermediate.

Stage 2: Hydrolysis and Decarboxylation

-

Setup: Place the crude alkylated intermediate from Stage 1 into a round-bottomed flask equipped with a reflux condenser.

-

Hydrolysis: Add an excess of 6M hydrochloric acid.

-

Reaction: Heat the mixture to reflux. The hydrolysis of the esters and amide, followed by decarboxylation, typically requires 12-24 hours. The reaction can be monitored by observing the cessation of CO₂ evolution.

-

Workup (Final Product): Cool the reaction mixture. If a precipitate (the amino acid hydrochloride) has formed, it can be collected by filtration. If the product is soluble, concentrate the aqueous solution under reduced pressure.

-

Purification: The crude amino acid hydrochloride can be purified by recrystallization from an ethanol/water mixture. To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (~pH 6 for phenylalanine) with a base like pyridine or dilute ammonium hydroxide, causing the zwitterionic amino acid to precipitate.

-

Final Steps: Collect the purified amino acid by filtration, wash with cold water and then ethanol, and dry under vacuum. Characterize the final product by NMR and melting point to confirm its identity and purity.

Safety and Handling

This compound should be handled with appropriate laboratory precautions.

-

General Handling: Use with adequate ventilation. Avoid generating dust. Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.

-

Fire: In case of fire, use water spray, dry chemical, carbon dioxide, or appropriate foam. Thermal decomposition may produce toxic fumes of nitrogen oxides (NOx) and carbon monoxide.

Conclusion

This compound is a potent and versatile reagent in the arsenal of the synthetic organic chemist. Its predictable reactivity, governed by the principles of malonic ester chemistry, provides a reliable and adaptable platform for the synthesis of diverse α-amino acids. By understanding its fundamental physical properties and the mechanistic underpinnings of its chemical transformations, researchers in drug discovery and materials science can effectively harness its synthetic potential to construct novel molecules with tailored functions.

References

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H11NO5 | CID 291813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Diethyl acetamidomalonate(1068-90-2) 13C NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. fiveable.me [fiveable.me]

- 8. rsc.org [rsc.org]

Dimethyl Acetamidomalonate: A Versatile and Robust Glycine Equivalent for the Synthesis of Novel α-Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The synthesis of non-canonical α-amino acids is a cornerstone of modern drug discovery, enabling the creation of novel peptides and small molecules with enhanced potency, stability, and unique pharmacological profiles. Dimethyl acetamidomalonate (DAM) serves as a highly effective and synthetically tractable achiral glycine equivalent. Its structure, featuring an N-acetyl protected amine and a malonic ester functionality, provides a robust platform for introducing a vast array of side chains via a well-established three-step sequence: deprotonation, alkylation, and hydrolytic decarboxylation. This guide offers a detailed exploration of the underlying chemical principles, provides field-tested experimental protocols, and discusses the causality behind critical process decisions, empowering researchers to leverage DAM for the efficient synthesis of both natural and unnatural α-amino acids.

Introduction: The Strategic Value of a Glycine Equivalent

In synthetic organic chemistry, a "glycine equivalent" is a reagent that acts as a stable, reactive surrogate for the glycine anion or cation, allowing for the construction of more complex α-amino acids. Glycine itself is challenging to functionalize directly at its α-carbon. This compound (DAM) and its close, more frequently cited analogue, diethyl acetamidomalonate (DEAM), have emerged as premier reagents for this purpose.[1][2] DAM's structure is ideal for malonic ester synthesis, a classic yet powerful method for forming carbon-carbon bonds.[3]

The core advantages of DAM as a glycine synthon are:

-

In-built Protection: The acetamido group serves as a robust protecting group for the nitrogen atom, preventing undesired side reactions during the key alkylation step.

-

Activated Methylene Group: The α-proton is flanked by two electron-withdrawing methyl ester groups, rendering it sufficiently acidic (pKa ≈ 13 in DMSO for dimethyl malonate) for facile deprotonation by common bases.[4]

-

Synthetic Versatility: The resulting nucleophilic enolate can be reacted with a wide range of electrophiles to build diverse and complex amino acid side chains.[5]

This guide will primarily focus on this compound, though many of the cited protocols and yields utilize the diethyl variant. The reaction mechanisms and principles are directly analogous, with the primary practical difference being the choice of alkoxide base to prevent transesterification.

The Core Synthetic Workflow: A Three-Stage Process

The conversion of this compound into a target α-amino acid is a robust process rooted in the principles of malonic ester synthesis. It can be logically divided into three primary stages, each with a distinct chemical objective.

References

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. Diethyl Acetamidomalonate | Research Chemicals Supplier [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Structure and reactivity of dimethyl acetamidomalonate

An In-depth Technical Guide to the Structure and Reactivity of Dimethyl Acetamidomalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-acetamidopropanedioate, commonly known as this compound (DMAM), is a cornerstone reagent in modern synthetic organic chemistry. Its unique structural framework, combining the reactivity of a malonic ester with a protected amino group, renders it an exceptionally versatile precursor for the synthesis of a wide array of valuable organic molecules. This guide provides a comprehensive exploration of the structure, synthesis, and reactivity of DMAM. We delve into the mechanistic underpinnings of its cornerstone application—the acetamidomalonate synthesis of α-amino acids—and provide detailed, field-proven experimental protocols. The discussion extends to the strategic considerations behind experimental design, safety protocols, and the broader applications of this powerful synthetic tool, offering researchers and drug development professionals the insights required to effectively harness its capabilities.

Structural Features and Physicochemical Properties

This compound is the dimethyl ester of N-acetylaminomalonic acid. Its structure is characterized by a central α-carbon atom bonded to an acetamido group (-NHCOCH₃) and two methoxycarbonyl groups (-COOCH₃). This arrangement is pivotal to its reactivity. The two electron-withdrawing ester groups significantly increase the acidity of the α-hydrogen, making it readily removable by a moderately strong base. The acetamido group serves as a stable, protected form of an amine, which can be deprotected in the final stages of a synthesis.

While much of the foundational literature focuses on the closely related diethyl acetamidomalonate (DEAM), the chemical principles and reactivity are directly analogous for DMAM.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | dimethyl 2-acetamidopropanedioate | PubChem[2] |

| Molecular Formula | C₇H₁₁NO₅ | PubChem[2] |

| Molar Mass | 189.17 g/mol | PubChem[2] |

| CAS Number | 60187-67-9 | PubChem[2] |

| Appearance | White to off-white crystalline solid | Guidechem[3] |

| Solubility | Soluble in lower alcohols and chloroform; low solubility in water. | Wikipedia[1] |

Synthesis of this compound

The most established and reliable method for preparing acetamidomalonate esters involves a two-step, one-pot procedure starting from the corresponding malonic ester.[4] The synthesis of DMAM follows this classic route, beginning with dimethyl malonate.

Step 1: Nitrosation. Dimethyl malonate is treated with sodium nitrite in the presence of acetic acid. This reaction forms an intermediate, dimethyl isonitrosomalonate.

Step 2: Reductive Acylation. The isonitroso intermediate is then reduced and acetylated in the same pot. This is typically achieved using a reducing agent like zinc dust in a mixture of acetic acid and acetic anhydride.[1][5] The zinc reduces the isonitroso group to an amine, which is immediately acetylated by the acetic anhydride to yield the final this compound product.[1]

Diagram: Synthesis Workflow

Caption: Synthesis of DMAM from Dimethyl Malonate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established procedure for diethyl acetamidomalonate published in Organic Syntheses and should be performed by qualified personnel with appropriate safety measures.[5][6]

Materials:

-

Dimethyl malonate

-

Glacial acetic acid

-

Sodium nitrite (solid)

-

Zinc dust

-

Acetic anhydride

-

Ether

-

Water

-

Three-necked round-bottomed flask, mechanical stirrer, thermometer, dropping funnel, ice bath

Procedure:

-

Nitrosation:

-

In a three-necked flask equipped with a stirrer and thermometer, place dimethyl malonate (1.0 eq).

-

Cool the flask in an ice bath and add a mixture of glacial acetic acid and water.

-

While maintaining the temperature at approximately 5°C, add solid sodium nitrite (2.1 eq) in portions with vigorous stirring.

-

After the addition is complete, remove the ice bath and continue stirring for 4 hours. The reaction is exothermic and the temperature will rise.

-

Extract the resulting solution containing dimethyl isonitrosomalonate with ether. This ethereal solution is used directly in the next step.[5]

-

-

Reductive Acylation:

-

Combine the ethereal solution of dimethyl isonitrosomalonate with acetic anhydride (2.7 eq) and glacial acetic acid in a new flask.

-

With vigorous stirring, add zinc dust (3.8 eq) in small portions, ensuring the reaction temperature is maintained between 40–50°C. Intermittent cooling may be necessary.[6]

-

After all the zinc has been added, stir for an additional 30 minutes.

-

-

Work-up and Purification:

-

Filter the reaction mixture with suction and wash the zinc cake with glacial acetic acid.

-

Evaporate the combined filtrate under reduced pressure to obtain a thick oil.

-

Add water to the crude product and warm the flask until the solid melts.

-

Stir the mixture of oil and water rapidly in an ice bath to crystallize the this compound as a fine white product.

-

Collect the product by filtration, wash with cold water, and dry. A second crop can be obtained by concentrating the mother liquor.[5][6]

-

Causality and Insights: The use of zinc/acetic acid is a classic method for the reduction of oximes and nitroso groups. Acetic anhydride is present to immediately "trap" the newly formed amine via acetylation, preventing side reactions.[1] Performing the crystallization from an oil-water mixture with rapid stirring is crucial for obtaining a fine, easily filterable powder rather than a solid mass.[6]

Core Reactivity: The Acetamidomalonate Synthesis of α-Amino Acids

The primary application of DMAM is as a synthetic equivalent (synthon) for glycine, enabling the construction of various α-amino acids.[1][4] This method is a powerful extension of the malonic ester synthesis. The process universally follows three core steps: deprotonation, alkylation, and finally, tandem hydrolysis and decarboxylation.[7]

-

Deprotonation: The α-hydrogen of DMAM is acidic (pKa ≈ 13 in DMSO, similar to diethyl malonate) due to the resonance stabilization provided by the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium methoxide (NaOCH₃) in methanol, quantitatively generates a nucleophilic enolate anion.[4] The choice of base is critical; the corresponding alkoxide (methoxide for the dimethyl ester) is used to prevent transesterification side reactions.

-

Alkylation: The generated enolate is a soft nucleophile that readily participates in Sₙ2 reactions with a wide range of electrophiles, most commonly primary and secondary alkyl halides (R-X).[4][7] This step is the key to introducing the desired amino acid side chain (R-group). The versatility of this step allows for the synthesis of both natural and unnatural α-amino acids.

-

Hydrolysis and Decarboxylation: The final step involves heating the alkylated DMAM derivative in the presence of a strong acid, typically aqueous hydrochloric acid (HCl).[7][8] This single operation accomplishes three transformations:

-

Hydrolysis of the two methyl ester groups to carboxylic acids.

-

Hydrolysis of the acetamido group to a primary amine (as its ammonium salt).

-

The resulting intermediate is a substituted aminomalonic acid, which is a β-dicarbonyl acid. These compounds are thermally unstable and readily undergo decarboxylation (loss of CO₂) upon heating to yield the final racemic α-amino acid.

-

Diagram: General Mechanism of α-Amino Acid Synthesis

Caption: The Acetamidomalonate pathway to α-Amino Acids.

Scope and Applications

The acetamidomalonate synthesis is renowned for its broad scope and reliability. By varying the alkylating agent, a diverse library of amino acids can be produced.

Table 2: Representative α-Amino Acids Synthesized via Acetamidomalonate Method

| Target Amino Acid | Required Alkylating Agent (R-X) | Reference |

| Phenylalanine | Benzyl chloride or Benzyl bromide | Wikipedia[1] |

| Tryptophan | Gramine or its quaternary ammonium salt | Wikipedia[1] |

| Glutamic Acid | Propiolactone | Wikipedia[1] |

| Leucine | Isobutyl bromide | General Malonic Ester Synthesis |

| Aspartic Acid | Methyl bromoacetate | General Malonic Ester Synthesis |

Beyond simple alkyl halides, the reaction works with a range of electrophiles, enabling the synthesis of complex and non-proteinogenic amino acids, which are of significant interest in drug development for creating peptide mimetics with enhanced stability or novel functions. Furthermore, selective N-alkylation can be achieved under different conditions (e.g., KH in DMF) to produce N-substituted amino acids.

Safety and Handling

This compound, like its diethyl analog, is a chemical that requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Handling: Use with adequate ventilation, preferably in a chemical fume hood, to minimize inhalation of dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[9][12]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[9]

-

First Aid:

Conclusion

This compound is a powerful and versatile reagent for the synthesis of α-amino acids and their derivatives. Its reactivity is governed by the principles of malonic ester chemistry, providing a reliable and high-yielding pathway to a vast range of target molecules. A thorough understanding of its structure, the mechanism of its reactions, and proper handling procedures allows researchers and chemists to fully exploit its synthetic potential, making it an invaluable tool in academic research, pharmaceuticals, and biotechnology.

References

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H11NO5 | CID 291813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Diethyl Acetamidomalonate | Research Chemicals Supplier [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. quora.com [quora.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. biosynth.com [biosynth.com]

- 11. fishersci.com [fishersci.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

A Technical Guide to the Safe Handling of Acetamidomalonate Esters, with a Focus on Dimethyl Acetamidomalonate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for dimethyl acetamidomalonate. Given the relative scarcity of detailed, publicly available safety data for this compound, this guide establishes a robust safety protocol by leveraging the extensive data available for its close structural analog, diethyl acetamidomalonate (DEAM). This approach ensures a high standard of care, treating the dimethyl variant with at least the same level of precaution as its well-documented counterpart.

The principles and procedures outlined herein are grounded in the fundamental tenets of laboratory safety, including risk assessment, the hierarchy of controls, and proper personal protective equipment (PPE) selection. By understanding the causality behind these recommendations, professionals can mitigate risks and foster a secure research environment.

Section 1: Compound Identification and Physicochemical Properties

This compound and its diethyl analog are versatile intermediates in organic synthesis, widely used as building blocks for α-amino acids and various pharmaceutical compounds.[1][2][3][4] While they share a core structure, their physical properties differ slightly, primarily due to the different alkyl ester groups.

| Property | This compound | Diethyl acetamidomalonate (DEAM) |

| Appearance | White to light yellow crystalline powder | White to light yellow solid/crystalline powder.[5][6] |

| Molecular Formula | C₇H₁₁NO₅ | C₉H₁₅NO₅ |

| Molecular Weight | 189.17 g/mol [7] | 217.22 g/mol [5][8] |

| CAS Number | 60187-67-9[7] | 1068-90-2[5][8] |

| Melting Point | Not well-documented | 93-98 °C[5][6] |

| Boiling Point | Not well-documented | 185 °C @ 20 mmHg[5][6] |

| Solubility | Not well-documented | Slightly soluble in water; soluble in chloroform and methanol.[1][6] |

Section 2: Hazard Identification and Toxicological Profile

The toxicological properties of both dimethyl and diethyl acetamidomalonate have not been fully investigated.[5][9] Therefore, a cautious approach is mandatory. The hazard profile is based on GHS classifications for the diethyl analog.

GHS Hazard Statements (based on Diethyl Acetamidomalonate):

Routes of Exposure and Effects:

-

Eye Contact: Causes serious eye irritation, potentially leading to redness and chemical conjunctivitis.[5][8][11]

-

Skin Contact: May cause skin irritation upon contact.[5][8][11]

-

Inhalation: May cause respiratory tract irritation.[5][8][11] As a solid powder, dust generation during handling is a primary concern.[5]

-

Ingestion: Harmful if swallowed and may cause irritation of the digestive tract.[5][9]

Section 3: The Hierarchy of Controls: A Framework for Safe Handling

The most effective approach to ensuring laboratory safety is the implementation of the Hierarchy of Controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards before relying on personal protective equipment.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: In a research context, eliminating the chemical is not feasible. Substitution with a less hazardous material should always be considered if the experimental outcome is not compromised.

-

Engineering Controls: This is the primary method for controlling exposure to acetamidomalonate esters.

-

Administrative Controls: These are workplace policies and procedures, such as Standard Operating Procedures (SOPs) and training.

-

PPE: This is the last line of defense and must be used in conjunction with other controls.

Section 4: Engineering Controls

Proper engineering controls are critical for minimizing inhalation exposure to this compound dust or vapors from solutions.

-

Chemical Fume Hood: All procedures that involve handling the solid powder or its solutions must be performed in a properly functioning chemical fume hood.[12][13] This provides adequate ventilation to keep airborne concentrations low.[5]

-

Emergency Equipment: Facilities must be equipped with an easily accessible eyewash station and a safety shower.[5][14]

Section 5: Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on a thorough risk assessment of the planned procedures.

| Protection Type | Specification | Rationale and Best Practices |

| Eye & Face | Chemical safety goggles or safety glasses with side-shields meeting OSHA 29 CFR 1910.133 or EN166 standards.[5][8] | Protects against dust particles and splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[15][16] |

| Skin & Body | Chemical-resistant gloves (e.g., Nitrile).[5] A lab coat or other protective clothing. | Prevents skin irritation.[15] Disposable gloves are preferred; they should be removed and replaced immediately if contaminated. Always wash hands thoroughly after handling.[5][9] |

| Respiratory | Not typically required when work is conducted within a certified chemical fume hood. | If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved respirator (e.g., an N95 dust mask or an air-purifying respirator with an organic vapor cartridge and particulate filter - OV/P100) must be used in accordance with an established respiratory protection program (OSHA 29 CFR 1910.134).[5][15][16] |

Section 6: Standard Operating Procedures (SOPs) for Handling

Adherence to a detailed SOP is crucial for procedural safety.

1. Pre-Handling Risk Assessment:

- Review this safety guide and the manufacturer's Safety Data Sheet (SDS).

- Locate and verify the functionality of the nearest fume hood, eyewash station, and safety shower.

- Assemble all necessary PPE and ensure it is in good condition.

2. Weighing the Solid Compound:

- Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[5][8]

- Use an anti-static weigh boat or paper.

- Carefully transfer the desired amount using a spatula, avoiding actions that could generate airborne dust.

- Close the primary container immediately after dispensing.

3. Dissolution and Solution Transfer:

- Place the flask or beaker containing the solvent inside the fume hood.

- Slowly add the weighed this compound solid to the solvent while stirring to prevent splashing.

- If transferring solutions, do so carefully to avoid splashes and drips.

Section 7: Storage and Incompatibility

Proper storage is essential for maintaining chemical stability and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][9][11] Keep away from heat and sources of ignition.[8] The recommended storage temperature is between 10°C and 25°C.[9]

-

Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and reducing agents to prevent potentially exothermic or hazardous reactions.[8][17][18]

Section 8: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce injury and damage.

Spill Response Workflow:

Caption: A logical workflow for responding to a chemical spill.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][19]

-

Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][19]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[5][19]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[5]

Firefighting Measures:

-

Extinguishing Media: Use a water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][17][20]

-

Hazards: During a fire, irritating and toxic gases may be generated, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[5][8][17]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[8][17]

Section 9: Waste Disposal

Chemical waste must be handled as hazardous.

-

Procedure: Collect all waste material (including contaminated cleanup supplies) in a suitable, closed, and properly labeled container.[5]

-

Regulations: Waste must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.[11][12][21] Do not allow the product to enter drains or waterways.[8][11]

References

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Diethyl Acetamidomalonate - SYNTHETIKA [synthetikaeu.com]

- 4. Diethyl acetamidomalonate - High purity | EN [georganics.sk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]

- 7. This compound | C7H11NO5 | CID 291813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

- 10. Acetamidomalonic acid diethyl ester | C9H15NO5 | CID 14041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. media.laballey.com [media.laballey.com]

- 14. lgcstandards.com [lgcstandards.com]

- 15. americanchemistry.com [americanchemistry.com]

- 16. solutions.covestro.com [solutions.covestro.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. georganics.sk [georganics.sk]

- 19. echemi.com [echemi.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

Navigating the Solubility of Dimethyl Acetamidomalonate: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Data Scarcity

In the realm of synthetic chemistry and drug development, a thorough understanding of a compound's physicochemical properties is paramount for optimizing reaction conditions, purification strategies, and formulation development. Dimethyl acetamidomalonate, a key building block in the synthesis of various bioactive molecules, presents a peculiar challenge: a notable scarcity of precise, quantitative solubility data in publicly accessible literature. This guide, therefore, adopts a dual-pronged approach. Firstly, it will elucidate the fundamental chemical principles governing the solubility of this compound, drawing inferences from its structural analogue, diethyl acetamidomalonate, for which some qualitative data exists. Secondly, and more critically, it provides robust, detailed experimental protocols to empower researchers to determine precise solubility parameters in their own laboratory settings. This approach ensures scientific integrity and provides a practical pathway to generating the necessary data for successful research and development endeavors.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The adage "like dissolves like" serves as a foundational principle in predicting solubility behavior.[1]

This compound possesses a combination of polar and non-polar features that govern its interaction with various solvents:

-

Ester Groups (-COOCH₃): The two methyl ester functionalities contain polar carbonyl (C=O) and ether (C-O) linkages. The oxygen atoms have partial negative charges and can act as hydrogen bond acceptors. These groups are key to the compound's ability to interact with polar solvents.

-

Amide Group (-NHCOCH₃): The acetamido group is also polar. The amide nitrogen-hydrogen (N-H) bond can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This significantly contributes to potential interactions with protic and other polar solvents.

-

Methyl Groups (-CH₃): The two methyl groups of the esters and the acetyl methyl group are non-polar, contributing to van der Waals interactions with non-polar solvents.

The overall polarity of this compound is moderately polar. Its ability to both donate and accept hydrogen bonds, coupled with the presence of non-polar regions, suggests a nuanced solubility profile across a spectrum of organic solvents.

Qualitative Solubility Profile of a Structural Analogue: Diethyl Acetamidomalonate

While quantitative data for this compound is elusive, qualitative solubility information for its close structural analogue, diethyl acetamidomalonate, is available and can provide valuable initial insights. It is crucial to underscore that while the solubility trends are likely to be similar, the exact solubilities will differ due to the difference in the alkyl ester groups (methyl vs. ethyl).

| Solvent Class | Solvent | Qualitative Solubility of Diethyl Acetamidomalonate | Expected Interaction with this compound |

| Halogenated | Chloroform | Soluble[2][3] | Strong dipole-dipole interactions between the C-Cl bonds of chloroform and the polar ester and amide groups of the solute are expected to lead to good solubility. |

| Polar Protic | Methanol | Soluble[3][4] | As a lower alcohol, methanol can engage in hydrogen bonding with both the amide and ester groups of this compound, likely resulting in high solubility. |

| Ethanol | Good solvency in lower alcohols[2] | Similar to methanol, ethanol's ability to hydrogen bond suggests good solubility. | |

| Water | Low solubility/Slightly soluble[2][3] | Despite its polar groups, the overall organic character of the molecule limits its solubility in the highly polar, hydrogen-bonded network of water. | |

| Polar Aprotic | DMSO | Soluble (up to 100 mg/mL for diethyl acetamidomalonate)[5] | The highly polar nature of DMSO and its ability to act as a strong hydrogen bond acceptor would suggest good solubility. |

| Ethers | Diethyl Ether | Slightly soluble[6] | The ether oxygen can act as a hydrogen bond acceptor for the amide N-H, but the overall non-polar character of diethyl ether may limit solubility compared to more polar solvents. |

| Aromatic | Benzene | Used for crystallization (with pet. ether)[3] | Pi-stacking interactions between the benzene ring and the solute are possible, but solubility is likely moderate. Often used in combination with a less polar co-solvent for recrystallization. |

| Non-polar | Petroleum Ether | Used for crystallization (with benzene)[3] | The non-polar nature of petroleum ether makes it a poor solvent for the moderately polar this compound. It is typically used as an anti-solvent in recrystallization. |

Experimental Determination of Solubility: A Standardized Protocol

Given the absence of quantitative data, the following section provides a detailed, self-validating experimental protocol for the determination of this compound solubility. This method is based on the isothermal shake-flask method, a reliable technique for determining the solubility of a solid in a liquid.[7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Thermostatically controlled oven

-

Glass vials with screw caps

-

Volumetric flasks

-

Calibrated pipettes or syringes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial to ensure that a saturated solution is formed.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sampling and Dilution:

-

After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the set temperature until the undissolved solid has completely settled.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a syringe filter that is compatible with the solvent. This step is crucial to avoid transferring any undissolved solid particles.

-

Dispense the filtered supernatant into a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the chosen analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a pre-calibrated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis spectroscopy to determine the precise concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the known dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

-

Validation and Repeatability:

-

To ensure the trustworthiness of the data, the experiment should be performed in triplicate for each solvent. The results should be reported as the mean value with the standard deviation.

-

Thermodynamic Considerations in Solubility

The process of dissolution can be described by thermodynamic principles, which provide a deeper understanding of the factors governing solubility.[8] The overall Gibbs free energy of solution (ΔGsol) determines the spontaneity of the dissolution process.

ΔGsol = ΔHsol - TΔSsol

Where:

-

ΔHsol is the enthalpy of solution, which is the net energy change associated with the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions.

-

T is the absolute temperature.

-

ΔSsol is the entropy of solution, which is typically positive as the solute molecules become more disordered when they dissolve in the solvent.

For a compound to dissolve, the Gibbs free energy of solution must be negative. The enthalpy of solution is a critical factor; if the energy released from solute-solvent interactions is greater than the energy required to break the solute's crystal lattice and the solvent's intermolecular forces, the dissolution process will be exothermic (ΔHsol < 0). If more energy is required than is released, the process is endothermic (ΔHsol > 0).

Caption: Enthalpy Changes in the Dissolution Process.

While specific thermodynamic data for this compound is not available, experimental determination of its solubility at different temperatures can allow for the calculation of these thermodynamic parameters using the van't Hoff equation. This can provide valuable insights into the dissolution mechanism and the effect of temperature on solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While a lack of published quantitative data necessitates a reliance on theoretical principles and analogies to similar structures, the provided experimental protocols offer a clear and robust path for researchers to generate the precise data required for their work. By combining a sound theoretical understanding with rigorous experimental practice, scientists and developers can effectively navigate the challenges posed by data scarcity and successfully integrate this compound into their synthetic and formulation workflows.

References

- 1. chem.ws [chem.ws]

- 2. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 3. Diethyl acetamidomalonate CAS#: 1068-90-2 [m.chemicalbook.com]

- 4. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Diethyl acetamidomalonate | CAS#:1068-90-2 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. Thermodynamic approaches to the challenges of solubility in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Acetamidomalonate Esters: From Serendipitous Discovery to a Cornerstone of Amino Acid Synthesis

This guide provides an in-depth exploration of acetamidomalonate esters, primarily focusing on diethyl acetamidomalonate (DEAM). It traces the historical arc from its initial discovery to the refinement of its synthesis and its establishment as a pivotal building block in organic chemistry. Tailored for researchers and drug development professionals, this document elucidates the causality behind synthetic choices and provides detailed, field-proven protocols.

Part 1: Genesis and the Evolution of a Synthetic Workhorse

The journey of acetamidomalonate esters is a compelling narrative of incremental, yet crucial, advancements in synthetic methodology. What began as an impractical laboratory curiosity evolved into one of the most reliable tools for constructing the building blocks of life.

The Initial Discovery: An Impractical First Step

The first documented synthesis of diethyl acetamidomalonate was by V. Cherchez in 1931.[1][2] In an attempt to perform a carbon alkylation on the unstable diethyl aminomalonate using acetyl chloride, Cherchez unexpectedly achieved a quantitative yield of the N-acetylated product, DEAM.[2] However, this method was not synthetically viable due to the poor yields and inherent instability of the starting aminomalonate ester.[2]

Towards a Viable Pathway: The Era of Refinement

It was not until 1944 that a more practical route was developed by H. R. Snyder and C. W. Smith.[1][2] Their approach involved the reduction of diethyl isonitrosomalonate over a palladium catalyst, followed by the direct acetylation of the resulting aminomalonate. This two-step process yielded diethyl acetamidomalonate in a more reasonable 40% yield.[2]

This foundational work sparked further innovation aimed at improving efficiency and reducing costs:

-

Ghosh and Dutta (1955) introduced zinc dust as a more accessible and economical reducing agent in place of palladium.[1][2]

-

Akabori and colleagues (1954) described a modification using Raney nickel for the reduction step.[2]

-

A significant breakthrough was reported by Kenneth N. F. Shaw and Chris Nolan in 1957 . They discovered that diethyl malonate could be converted to diethyl oximinomalonate, which was isolated in 93% yield. Subsequent reduction of this stable intermediate using zinc, acetic acid, and acetic anhydride resulted in a near-quantitative yield of DEAM.[1]

This series of refinements culminated in the widely adopted, robust procedure detailed in Organic Syntheses, which has become a standard laboratory preparation.[2][3]